![molecular formula C8H13BrClNOS B1381063 2-{[1-(5-溴噻吩-2-基)乙基]氨基}乙醇盐酸盐 CAS No. 1803611-56-4](/img/structure/B1381063.png)
2-{[1-(5-溴噻吩-2-基)乙基]氨基}乙醇盐酸盐
描述
The compound “2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803611-56-4 . It has a molecular weight of 286.62 . The IUPAC name for this compound is 2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.科学研究应用
热解产物鉴定
- 新型致幻物质的热解产物:Texter et al. (2018)进行的研究确定了2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐的热解产物,在模拟的“冰毒烟斗”情景下。这项研究对于了解这类物质的热降解和潜在吸入危害具有相关性。
合成与分析
- 合成和分析表征:Power et al. (2015)进行的研究针对类似化合物bk-2C-B,侧重于其合成和利用各种分析技术进行表征。这项研究提供了关于合成和鉴定与2-{[1-(5-溴噻吩-2-基)乙基]氨基}乙醇盐酸盐结构相关的化合物的方法的见解。
多形性研究
- 多形性研究:Vogt et al. (2013)对类似结构的乙酸乙酯3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸盐酸盐的研究提供了对于表征复杂分子多形性形式的挑战的见解。
关键中间体的合成
- 关键中间体的工艺开发:Mohanty et al. (2014)对2-(5-乙基吡啶-2-基)乙醇的合成进行了研究,这是与所讨论化合物类似的一种类似物,突出了制药生产中关键中间体的高效合成过程的发展。
代谢研究
- 大鼠体内代谢:Kanamori et al. (2002)研究了大鼠体内类似化合物4-溴-2,5-二甲氧基苯乙胺的代谢。这项研究提供了关于相关化合物的代谢途径和潜在代谢产物的见解。
DNA结合分析
- DNA结合性质:Warad et al. (2020)对由5-溴噻吩-2-甲醛衍生的席夫碱配体的DNA结合性质进行了研究。这可能提供了关于类似化合物与生物大分子相互作用的见解。
构象分析
- 衍生物的构象分析:Nitek et al. (2020)对2-氨基-N-(二甲基苯氧基乙基)丙醇的晶体结构和构象进行的研究提供了关于相关分子结构行为的见解。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
生化分析
Biochemical Properties
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride on cells are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride can change over time. The compound is relatively stable at room temperature, but its activity can decrease over extended periods due to degradation . In in vitro studies, the compound’s effects on cellular function can be observed within hours of treatment, with long-term effects becoming evident after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health .
Dosage Effects in Animal Models
The effects of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . For instance, high doses can induce toxicity, leading to adverse effects such as liver damage or altered metabolic function . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases, which aid in their excretion from the body . The compound’s metabolism can influence its overall biological activity and duration of action.
Transport and Distribution
Within cells and tissues, 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression . In the mitochondria, it can influence cellular respiration and energy production . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.
属性
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYSMUNBWAKCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




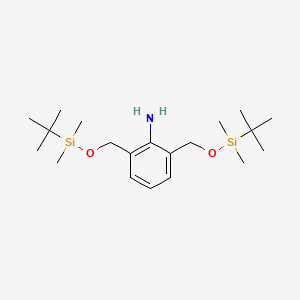
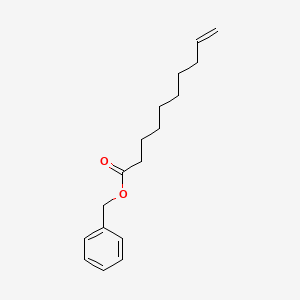

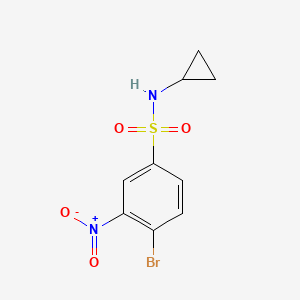
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)


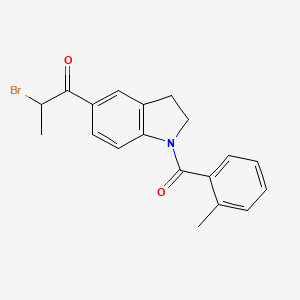
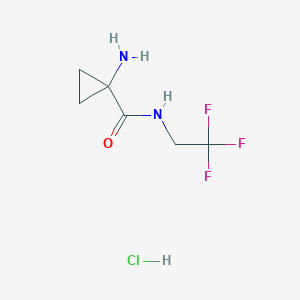
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
